molecular formula C10H8BrNO2 B8455258 1-Acetyl-4-bromoindolin-3-one

1-Acetyl-4-bromoindolin-3-one

Cat. No.: B8455258
M. Wt: 254.08 g/mol
InChI Key: YBERUPYPSRSKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-bromoindolin-3-one is a brominated indolinone derivative characterized by an acetyl group at the 1-position and a bromine substituent at the 4-position of the indole ring. The molecular formula is inferred as C₁₀H₈BrNO₂, with a molecular weight of approximately 274.08 g/mol (based on substitution patterns of similar compounds). Indolinones are pivotal in medicinal chemistry due to their role as kinase inhibitors or intermediates in drug synthesis, with bromine enhancing electrophilic reactivity for further functionalization .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

1-acetyl-4-bromo-2H-indol-3-one

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3

InChI Key

YBERUPYPSRSKDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Halogenation : The 4-bromo substitution in this compound contrasts with the 5-bromo-4-chloro analog , where additional halogens increase molecular weight and may alter electrophilic aromatic substitution kinetics.
  • Acetyl vs. Methyl/Benzyl : The acetyl group at position 1 (target compound) may enhance metabolic stability compared to the methyl group in or benzyl in , influencing pharmacokinetics.

Structural and Functional Divergence

  • Ring System: The piperidinone derivative demonstrates how ring size (6-membered vs. 5-membered indolinone) affects conformation and target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.